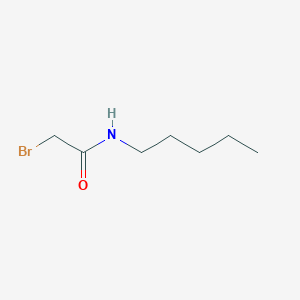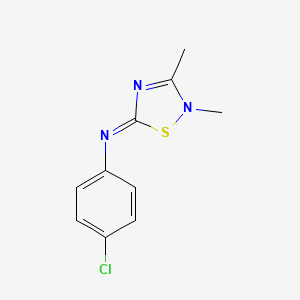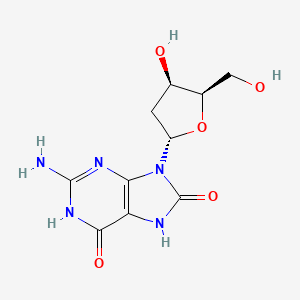![molecular formula C15H13ClN4O2S B12935800 Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate CAS No. 646509-72-0](/img/structure/B12935800.png)
Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a purine ring system substituted with a 4-chlorophenyl group and a sulfanyl group, making it an interesting subject for chemical and pharmaceutical research.
Vorbereitungsmethoden
The synthesis of Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Ring: Starting with a suitable purine precursor, the purine ring is constructed through cyclization reactions.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable base.
Attachment of the Sulfanyl Group: The sulfanyl group is added through a nucleophilic substitution reaction, using a thiol reagent.
Esterification: The final step involves the esterification of the resulting compound with ethyl acetate under acidic conditions to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting specific functional groups.
Substitution: The aromatic chlorophenyl group can undergo electrophilic substitution reactions, introducing different substituents under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, bases, and acids. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate involves its interaction with specific molecular targets. The purine ring system allows it to bind to enzymes or receptors, potentially inhibiting their activity. The 4-chlorophenyl and sulfanyl groups may enhance its binding affinity and specificity, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate can be compared with other similar compounds, such as:
Ethyl 2-(4-chlorophenyl)acetate: Similar in structure but lacks the purine ring and sulfanyl group, leading to different chemical and biological properties.
Ethyl 2-(4-chlorophenyl)-2-(piperidin-1-yl)acetate: Contains a piperidine ring, which may alter its biological activity and applications.
Ethyl 2-(4-chlorophenyl)-2-phenoxyacetate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
646509-72-0 |
|---|---|
Molekularformel |
C15H13ClN4O2S |
Molekulargewicht |
348.8 g/mol |
IUPAC-Name |
ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate |
InChI |
InChI=1S/C15H13ClN4O2S/c1-2-22-12(21)7-20-9-19-13-14(20)17-8-18-15(13)23-11-5-3-10(16)4-6-11/h3-6,8-9H,2,7H2,1H3 |
InChI-Schlüssel |
NACJPIZBOSYPSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1C=NC2=C1N=CN=C2SC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12935720.png)


![3-((Hydroxy(2-hydroxy-3-((hydroxy(2-((12-hydroxy-13-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)nonadec-9-enoyl)oxy)-3-(octadeca-9,12-dienoyloxy)propoxy)phosphoryl)oxy)propoxy)phosphoryl)oxy)propane-1,2-diyl bis(octadeca-9,12-dienoate)](/img/structure/B12935727.png)

![4-Bromo-2-phenylbenzo[d]thiazole](/img/structure/B12935738.png)



![12-hydroxy-1,10-bis(2,3,5,6-tetramethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12935765.png)
![Methyl 6-amino-1-isopropyl-2H-pyrrolo[3,4-c]pyridine-3-carboxylate](/img/structure/B12935773.png)
![tert-Butyl 6-bromo-4-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12935795.png)

